molecular formula C22H16Cl2N2O4S B11521401 2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-chlorobenzoate

2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-chlorobenzoate

Cat. No.: B11521401
M. Wt: 475.3 g/mol
InChI Key: XCZZYGLITBKBPJ-UHFFFAOYSA-N
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Description

2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 4-chlorobenzoate is a complex organic compound that features a benzisothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 4-chlorobenzoate typically involves multiple steps:

    Formation of the Benzisothiazole Ring: This step involves the cyclization of ortho-substituted benzenesulfonamides with appropriate reagents under controlled conditions.

    Coupling Reaction: The final step involves coupling the benzisothiazole derivative with 4-chlorobenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines from nitro groups.

Scientific Research Applications

2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 4-chlorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole Derivatives: Compounds like 2-aminobenzisothiazole share a similar core structure and exhibit comparable biological activities.

    Chlorobenzoate Derivatives: Compounds such as 4-chlorobenzoic acid are structurally related and are used in similar applications.

Uniqueness

What sets 2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 4-chlorobenzoate apart is its combined structural features, which confer unique reactivity and biological activity. The presence of both benzisothiazole and chlorobenzoate moieties allows for diverse interactions with biological targets, making it a versatile compound in research.

Properties

Molecular Formula

C22H16Cl2N2O4S

Molecular Weight

475.3 g/mol

IUPAC Name

2-(2-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 4-chlorobenzoate

InChI

InChI=1S/C22H16Cl2N2O4S/c23-16-11-9-15(10-12-16)22(27)30-14-13-26(19-7-3-2-6-18(19)24)21-17-5-1-4-8-20(17)31(28,29)25-21/h1-12H,13-14H2

InChI Key

XCZZYGLITBKBPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl

Origin of Product

United States

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